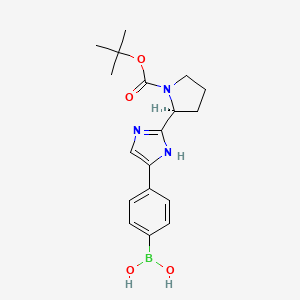
(S)-(4-(2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(4-(2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an imidazole ring and a pyrrolidine moiety. The tert-butoxycarbonyl group serves as a protective group for the pyrrolidine nitrogen, making it a versatile intermediate in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)boronic acid typically involves multiple steps:
-
Formation of the Pyrrolidine Intermediate: : The synthesis begins with the preparation of the pyrrolidine intermediate. This is achieved by reacting a suitable starting material, such as 2-pyrrolidinone, with tert-butoxycarbonyl chloride in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to obtain the tert-butoxycarbonyl-protected pyrrolidine.
-
Imidazole Ring Formation: : The next step involves the formation of the imidazole ring. This can be achieved by reacting the protected pyrrolidine with an appropriate imidazole precursor, such as 1H-imidazole-5-carboxaldehyde, under acidic or basic conditions. The reaction is typically carried out in a solvent like ethanol or methanol.
-
Coupling with Phenylboronic Acid: : The final step involves the coupling of the imidazole-substituted pyrrolidine with phenylboronic acid. This is typically achieved using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of high-throughput screening methods can optimize reaction conditions and minimize the use of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The boronic acid group can undergo oxidation to form the corresponding boronic ester or boronic anhydride. Common oxidizing agents include hydrogen peroxide and sodium perborate.
-
Reduction: : The imidazole ring can undergo reduction to form the corresponding imidazoline derivative. This can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups. Common reagents include nitric acid for nitration and halogens like bromine or chlorine for halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate; solventwater or methanol; temperatureroom temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; solventethanol or tetrahydrofuran; temperature0°C to room temperature.
Substitution: Nitric acid, bromine, chlorine; solventacetic acid or chloroform; temperature0°C to 25°C.
Major Products Formed
Oxidation: Boronic ester, boronic anhydride.
Reduction: Imidazoline derivative.
Substitution: Nitro-substituted phenylboronic acid, halogen-substituted phenylboronic acid.
Aplicaciones Científicas De Investigación
(S)-(4-(2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)boronic acid has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of complex organic molecules. The boronic acid group allows for versatile functionalization through Suzuki-Miyaura cross-coupling reactions.
-
Biology: : The compound can be used as a probe for studying enzyme activity and protein-ligand interactions. The boronic acid group can form reversible covalent bonds with diols, making it useful in the study of carbohydrate-binding proteins.
-
Medicine: : It has potential applications in drug discovery and development. The compound can be used as a scaffold for designing inhibitors of enzymes, such as proteases and kinases.
-
Industry: : The compound can be used in the development of advanced materials, such as boron-containing polymers and hydrogels. These materials have applications in drug delivery, tissue engineering, and biosensing.
Mecanismo De Acción
The mechanism of action of (S)-(4-(2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)boronic acid involves the interaction of the boronic acid group with target molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to the formation of boronate esters. This interaction can modulate the activity of enzymes and proteins, making the compound useful in studying biochemical pathways and designing enzyme inhibitors.
Comparación Con Compuestos Similares
(S)-(4-(2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and 4-bromophenylboronic acid. While phenylboronic acid is a simple boronic acid derivative, this compound has additional functional groups that enhance its reactivity and versatility. The presence of the imidazole and pyrrolidine moieties allows for more complex interactions with target molecules, making it a valuable tool in synthetic and medicinal chemistry.
List of Similar Compounds
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Nitrophenylboronic acid
Propiedades
Fórmula molecular |
C18H24BN3O4 |
|---|---|
Peso molecular |
357.2 g/mol |
Nombre IUPAC |
[4-[2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]boronic acid |
InChI |
InChI=1S/C18H24BN3O4/c1-18(2,3)26-17(23)22-10-4-5-15(22)16-20-11-14(21-16)12-6-8-13(9-7-12)19(24)25/h6-9,11,15,24-25H,4-5,10H2,1-3H3,(H,20,21)/t15-/m0/s1 |
Clave InChI |
RDZJPRWALABONP-HNNXBMFYSA-N |
SMILES isomérico |
B(C1=CC=C(C=C1)C2=CN=C(N2)[C@@H]3CCCN3C(=O)OC(C)(C)C)(O)O |
SMILES canónico |
B(C1=CC=C(C=C1)C2=CN=C(N2)C3CCCN3C(=O)OC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















